2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride chemical structure and properties
2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride chemical structure and properties
Executive Summary
Phenethylamines represent a privileged class of pharmacophores deeply embedded in the design of neuroactive agents, G-protein-coupled receptor (GPCR) ligands, and advanced agrochemicals. Within this chemical space, 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride acts as a highly specialized, versatile building block. By strategically placing bulky, electron-withdrawing bromine atoms at the meta positions of the aromatic ring, this compound offers unique steric and electronic properties.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the structural mechanics of this scaffold, outline a self-validating synthetic workflow, and explore its downstream applications in drug discovery pipelines.
Chemical Identity & Physicochemical Properties
Understanding the baseline quantitative properties of a scaffold is the first step in predicting its behavior in both synthetic environments and biological assays. The hydrochloride salt form is preferred over the free base due to its enhanced stability against atmospheric oxidation and superior aqueous solubility.
| Property | Quantitative Data / Description |
| Chemical Name | 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride |
| Synonyms | 3,5-Dibromophenethylamine hydrochloride |
| CAS Number | 2913279-29-3 [1] |
| Molecular Formula | C₈H₁₀Br₂ClN (HCl salt) |
| Molecular Weight | 315.43 g/mol [1] |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, and DMSO |
| Storage Conditions | Desiccated at room temperature (20-25°C), protected from light |
Structural Mechanics & Reactivity Profile
The utility of 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride stems from the synergistic effects of its structural components:
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Electronic Tuning via Meta-Halogens: The two bromine atoms exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This subtly decreases the basicity (pKa) of the distal primary amine compared to an unsubstituted phenethylamine, which can enhance the molecule's membrane permeability at physiological pH.
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Steric Shielding: The bulky bromine atoms at the 3 and 5 positions create a distinct steric footprint. In medicinal chemistry, this is often leveraged to force a ligand into a specific bioactive conformation within a receptor pocket, preventing rapid enzymatic degradation by monoamine oxidases (MAOs).
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Synthetic Versatility (Cross-Coupling Handles): The aryl bromides are arguably the most valuable feature of this molecule. They serve as prime leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). This allows researchers to rapidly build complex bi-aryl or heteroaryl systems from a simple, centralized core.
Synthetic Methodologies & Experimental Protocols
The de novo synthesis of 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride typically proceeds via a three-step sequence starting from commercially available 3,5-dibromobenzaldehyde. To ensure scientific integrity, each step below is designed as a self-validating system , complete with mechanistic causality and analytical checkpoints.
Step 1: Henry (Nitroaldol) Condensation
Procedure: Suspend 3,5-dibromobenzaldehyde (1.0 eq) in glacial acetic acid. Add nitromethane (3.0 eq) and ammonium acetate (0.5 eq). Reflux the mixture at 100°C for 4-6 hours. Cool to room temperature, precipitate the product with ice water, filter, and recrystallize from ethanol to yield 3,5-dibromo-β-nitrostyrene.
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Mechanistic Causality: Ammonium acetate acts as an amphoteric catalyst. The acetate anion deprotonates nitromethane to form a nucleophilic nitronate, while the ammonium cation activates the aldehyde carbonyl. Glacial acetic acid is chosen as the solvent because its acidic nature drives the subsequent dehydration of the intermediate β-nitro alcohol, pushing the equilibrium entirely toward the thermodynamically stable (E)-β-nitrostyrene [3].
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Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a bright yellow, highly UV-active spot at a lower Rf.
Step 2: Chemoselective Reduction
Procedure: Dissolve the 3,5-dibromo-β-nitrostyrene (1.0 eq) in a mixture of THF and methanol. Cool to 0°C. Add Copper(II) chloride (0.2 eq). Slowly add Sodium borohydride (NaBH₄) (4.0 eq) in small portions to manage hydrogen evolution. Stir for 2 hours at room temperature. Quench with water, extract with ethyl acetate, and concentrate to yield the free base amine.
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Mechanistic Causality: Reducing a nitrostyrene without dehalogenating the aromatic ring is notoriously difficult. Standard hydrogenation (Pd/C, H₂) causes hydrodehalogenation of the meta-bromines. Lithium aluminum hydride (LiAlH₄) is overly harsh and poses scale-up hazards. The NaBH₄/CuCl₂ system generates active copper hydride species in situ, which chemoselectively reduces the nitroalkene to the primary amine while leaving the aryl bromides completely intact. Crucially, this method prevents the reaction from stalling at the hydroxylamine intermediate—a common and problematic byproduct in standard metal hydride reductions [2][3].
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Validation Checkpoint: Quench an aliquot and analyze via LC-MS. The mass spectrum must show the free base (m/z ~279 for the ⁷⁹Br/⁸¹Br isotopic mixture). A TLC plate treated with ninhydrin stain will turn purple/pink upon heating, confirming the presence of the primary aliphatic amine.
Step 3: Hydrochloride Salt Formation
Procedure: Dissolve the crude 3,5-dibromophenethylamine free base in anhydrous diethyl ether. Place in an ice bath and dropwise add a 2.0 M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting solid, wash with cold ether, and dry under vacuum.
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Mechanistic Causality: The free base of phenethylamines is highly prone to air oxidation and rapid carbon dioxide absorption (forming carbamates). Forcing the amine into its protonated hydrochloride state locks the molecule in a stable crystalline lattice, drastically increasing its shelf life and rendering it highly water-soluble for downstream biological assays.
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Validation Checkpoint: The formation of a dense white precipitate instantly upon the addition of ethereal HCl indicates successful salt formation.
Synthetic workflow for 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride.
Analytical Characterization Standards
To ensure the integrity of the final synthesized batch, the following analytical signatures must be confirmed:
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¹H NMR (400 MHz, DMSO-d₆): Look for a distinct broad singlet at ~8.2 ppm integrating to 3 protons (-NH₃⁺). The aromatic region will display a characteristic pattern for a 1,3,5-trisubstituted benzene: a doublet integrating to 2 protons and a triplet integrating to 1 proton, typically shifted downfield due to the halogens. The aliphatic region will show two distinct multiplets around 2.8-3.1 ppm corresponding to the -CH₂-CH₂- backbone.
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Mass Spectrometry (ESI+): The presence of two bromine atoms will generate a classic 1:2:1 isotopic cluster at m/z 278, 280, and 282 [M+H]⁺ (reflecting the natural abundance of ⁷⁹Br and ⁸¹Br).
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Infrared Spectroscopy (IR): A strong, broad absorption band between 3000-2800 cm⁻¹ confirms the N-H stretching of the amine hydrochloride salt.
Applications in Drug Discovery
In the context of modern drug development, 2-(3,5-dibromophenyl)ethan-1-amine hydrochloride is rarely the final drug candidate. Instead, it is a scaffold used in hit-to-lead optimization.
Because phenethylamines naturally mimic endogenous monoamines (like dopamine and serotonin), they have high inherent affinity for central nervous system (CNS) targets. By utilizing the meta-bromines as synthetic handles, medicinal chemists can perform iterative cross-coupling reactions to attach diverse functional groups. This allows for the systematic mapping of the steric and electronic boundaries of a target receptor's binding pocket, rapidly converting a generic hit into a highly selective preclinical candidate.
Drug discovery pipeline utilizing the 3,5-dibromophenethylamine scaffold.
References
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Title: One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride Source: ChemRxiv URL: [Link]
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Title: The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines Source: ResearchGate URL: [Link]
